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molecular formula C8H7FO B2458977 2-fluoro-5-(2H3)methylbenzaldehyde CAS No. 2137591-76-3

2-fluoro-5-(2H3)methylbenzaldehyde

Cat. No. B2458977
M. Wt: 141.16
InChI Key: QAWILFXCNRBMDF-FIBGUPNXSA-N
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Patent
US06245761B1

Procedure details

A solution of 2-fluoro-5-methylbenzaldeyde (1.80 g, 12.3 mmol) in 3:1 tetrahydrofuran:methanol (82 ml total) at 0° C. was treated with sodium borohydride (0.93 g, 24.6 mmol). The reaction was slowly warmed to ambient temperature and stirred for about three hours. The reaction was quenched with water, transferred to a separatory funnel, and extracted with methylene chloride. The organic fraction was dried over sodium sulfate, filtered, and concentrated in vacuo. The residue was further purified by high performance liquid chromatography to yield 1.3 grams (76%) of a clear oil.
Quantity
1.8 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0.93 g
Type
reactant
Reaction Step One
Quantity
82 mL
Type
solvent
Reaction Step One
Yield
76%

Identifiers

REACTION_CXSMILES
[F:1][C:2]1[CH:9]=[CH:8][C:7]([CH3:10])=[CH:6][C:3]=1[CH:4]=[O:5].O1CCCC1.[BH4-].[Na+]>CO>[F:1][C:2]1[CH:9]=[CH:8][C:7]([CH3:10])=[CH:6][C:3]=1[CH2:4][OH:5] |f:2.3|

Inputs

Step One
Name
Quantity
1.8 g
Type
reactant
Smiles
FC1=C(C=O)C=C(C=C1)C
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O1CCCC1
Name
Quantity
0.93 g
Type
reactant
Smiles
[BH4-].[Na+]
Name
Quantity
82 mL
Type
solvent
Smiles
CO

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
stirred for about three hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The reaction was quenched with water
CUSTOM
Type
CUSTOM
Details
transferred to a separatory funnel
EXTRACTION
Type
EXTRACTION
Details
extracted with methylene chloride
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic fraction was dried over sodium sulfate
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
The residue was further purified by high performance liquid chromatography

Outcomes

Product
Details
Reaction Time
3 h
Name
Type
product
Smiles
FC1=C(CO)C=C(C=C1)C
Measurements
Type Value Analysis
AMOUNT: MASS 1.3 g
YIELD: PERCENTYIELD 76%
YIELD: CALCULATEDPERCENTYIELD 75.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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